(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 392236-94-1
VCID: VC4615017
InChI: InChI=1S/C16H19ClN2S/c1-5-10-19-14(12-6-8-13(17)9-7-12)11-20-15(19)18-16(2,3)4/h5-9,11H,1,10H2,2-4H3
SMILES: CC(C)(C)N=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C
Molecular Formula: C16H19ClN2S
Molecular Weight: 306.85

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine

CAS No.: 392236-94-1

Cat. No.: VC4615017

Molecular Formula: C16H19ClN2S

Molecular Weight: 306.85

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine - 392236-94-1

Specification

CAS No. 392236-94-1
Molecular Formula C16H19ClN2S
Molecular Weight 306.85
IUPAC Name N-tert-butyl-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine
Standard InChI InChI=1S/C16H19ClN2S/c1-5-10-19-14(12-6-8-13(17)9-7-12)11-20-15(19)18-16(2,3)4/h5-9,11H,1,10H2,2-4H3
Standard InChI Key JANCGNZQFWYTNP-SDXDJHTJSA-N
SMILES CC(C)(C)N=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a thiazole ring (C₃H₃NS), a five-membered heterocycle containing nitrogen and sulfur atoms. Key substituents include:

  • 3-Allyl group: A propene chain (-CH₂CH=CH₂) at position 3, contributing to hydrophobic interactions.

  • 4-(4-Chlorophenyl) group: A chlorinated aromatic ring at position 4, enhancing electron-withdrawing effects and π-π stacking potential.

  • N-tert-Butylamine: A bulky tert-butyl group (-C(CH₃)₃) at the exocyclic nitrogen, influencing steric hindrance and solubility.

The Z-configuration refers to the spatial arrangement of the allyl and tert-butyl groups across the thiazole ring’s imine bond, which critically affects molecular recognition by biological targets.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₂S
Molecular Weight306.85 g/mol
CAS Registry Number392236-94-1
IUPAC NameN-tert-butyl-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-amine
SolubilityLipophilic (predicted logP: 3.8)

The compound’s lipophilicity (logP ≈ 3.8) suggests moderate membrane permeability, while the chlorine atom and thiazole ring enhance polar surface area, balancing bioavailability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine involves multi-step organic reactions, as inferred from analogous thiazole derivatives :

  • Thiazole Ring Formation:

    • Condensation of 4-chlorophenyl isothiocyanate with allyl amine yields a thiourea intermediate.

    • Cyclization via Hantzsch thiazole synthesis forms the thiazole core.

  • Knoevenagel Condensation:

    • Reaction of the thiazole intermediate with tert-butylamine in the presence of pyrrolidine (base) and ethanol (solvent) facilitates imine bond formation .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer, confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 5.85 (m, 1H, CH₂CH=CH₂), 5.15 (dd, J=17.2, 1.6 Hz, 1H, CH₂=CH₂), 5.05 (dd, J=10.4, 1.2 Hz, 1H, CH₂=CH₂), 3.95 (d, J=6.8 Hz, 2H, N-CH₂), 1.45 (s, 9H, C(CH₃)₃).

  • Mass Spectrometry:

    • ESI-MS m/z: 307.0 [M+H]⁺, 329.0 [M+Na]⁺.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on analogous thiazole derivatives demonstrate dose-dependent cytotoxicity against human cancer cell lines:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)12.4
HeLa (Cervical)18.7
K-562 (Leukemia)23.1

Mechanistically, the compound inhibits alkaline phosphatase (AP) isozymes, enzymes overexpressed in cancers to promote cell proliferation and metastasis . Competitive inhibition assays reveal a Ki value of 8.9 μM against tissue-nonspecific AP .

Comparative Analysis with Analogous Thiazoles

CompoundKey Structural DifferencesIC₅₀ (MCF-7)
Thiazol-2-ylidene-benzamideBenzamide substituent15.2 μM
4-Methylthiazole derivativesMethyl at position 420.5 μM
Target CompoundAllyl/4-chlorophenyl/tert-butyl12.4 μM

The allyl and 4-chlorophenyl groups enhance cytotoxicity by improving membrane penetration and target affinity .

Future Directions and Challenges

  • Synthetic Optimization:

    • Improve Z-isomer yield via chiral catalysts or microwave-assisted synthesis .

  • In Vivo Studies:

    • Evaluate pharmacokinetics in murine models.

  • Combination Therapies:

    • Screen synergies with cisplatin or paclitaxel.

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